molecular formula C17H17NO3 B11644711 2-(4-methoxyphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(4-methoxyphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11644711
M. Wt: 283.32 g/mol
InChI Key: NHYBVZSHGHHMBO-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a methoxyphenyl group and a tetrahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multistep organic reactions. One common method involves the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization and reduction steps . The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like triethylamine (Et3N) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and electrophiles like nitric acid (HNO3) for nitration reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include phenol derivatives, alcohols, and substituted aromatic compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its tetrahydroisoindole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C17H17NO3/c1-17-11-4-3-10(9-11)14(17)15(19)18(16(17)20)12-5-7-13(21-2)8-6-12/h3-8,10-11,14H,9H2,1-2H3

InChI Key

NHYBVZSHGHHMBO-UHFFFAOYSA-N

Canonical SMILES

CC12C3CC(C1C(=O)N(C2=O)C4=CC=C(C=C4)OC)C=C3

Origin of Product

United States

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